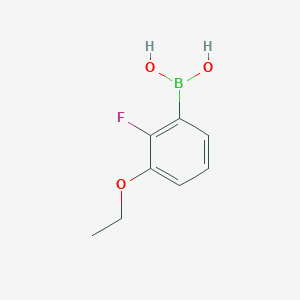

3-Ethoxy-2-fluorophenylboronic acid

Descripción

Significance of Boronic Acids as Synthetic Reagents

The primary significance of boronic acids lies in their role as key coupling partners in a variety of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. sigmaaldrich.com This palladium-catalyzed reaction forms a carbon-carbon bond by coupling a boronic acid with an organohalide, a process that has revolutionized the synthesis of biaryls, a common scaffold in pharmaceuticals and advanced materials. sigmaaldrich.com Beyond the Suzuki reaction, boronic acids are utilized in Chan-Lam coupling for C-N and C-O bond formation, as well as in other transformations like conjugate additions and electrophilic allyl shifts. Their ability to serve as a source of an aryl group with broad functional group tolerance is a key reason for their widespread adoption. sigmaaldrich.com

Overview of Functionalized Arylboronic Acid Derivatives

The true versatility of arylboronic acids is showcased through their functionalized derivatives. The introduction of various substituents onto the phenyl ring allows chemists to finely tune the electronic and steric properties of the reagent. This modification can influence the reactivity of the boronic acid itself and, more importantly, impart specific desired characteristics to the final product. For instance, electron-withdrawing or electron-donating groups can alter the reaction kinetics of cross-coupling reactions. acs.org Furthermore, the substituents become an integral part of the target molecule, which is particularly crucial in medicinal chemistry, where specific functional groups are required for biological activity.

Contextualizing 3-Ethoxy-2-fluorophenylboronic Acid within Research Paradigms

This compound (CAS No. 855230-61-4) is a prime example of a strategically functionalized arylboronic acid. The presence of both an ethoxy group and a fluorine atom on the phenyl ring is not arbitrary; these substituents are chosen for their specific electronic and steric effects. The fluorine atom, being highly electronegative, can modulate the acidity of the boronic acid and influence intermolecular interactions, such as hydrogen bonding or dipole interactions, in the final compound. The ethoxy group can occupy specific pockets in enzyme active sites, potentially improving binding affinity and selectivity.

This compound is increasingly utilized as a key building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Researchers leverage its unique substitution pattern to construct novel inhibitors for various biological targets. For example, it has been employed in the development of potential therapeutics for inflammatory diseases and cancer. acs.orggoogle.com

Detailed Research Findings

The practical application of this compound is well-documented in synthetic and medicinal chemistry literature, where it serves as a crucial intermediate in the assembly of targeted molecular structures.

One notable application is in the synthesis of inhibitors for Fibroblast Growth Factor Receptor 2 (FGFR2), a target in cancer therapy. In a study focused on developing selective FGFR2 inhibitors, researchers used this compound in a microwave-assisted Suzuki-Miyaura coupling reaction. The reaction, which coupled the boronic acid with a dihalogenated indazole, proceeded for two hours at 110 °C using a palladium catalyst (Pd(dppf)Cl₂) and sodium carbonate as a base in a dioxane/water solvent system. acs.org This step was critical for installing the 3-ethoxy-2-fluorophenyl moiety, which was predicted to occupy a key subpocket in the ATP-binding site of the enzyme, thereby enhancing the inhibitor's potency and selectivity. acs.org

In another area of research, this boronic acid was used to prepare intermediates for novel immunomodulators and anti-inflammatory compounds targeting dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. A patent describes the reaction of this compound (120 mg) with 4-bromo-2-chloro-6-fluoroaniline (B1287600) (120 mg) to synthesize a biaryl intermediate. google.com This highlights the compound's utility in constructing the core structures of potential drugs for autoimmune diseases like rheumatoid arthritis. google.com

Furthermore, in a doctoral thesis focused on designing inhibitors of the POT1 protein, which is crucial for telomere integrity and a target in cancer research, this compound was a key reagent. It was successfully coupled with a brominated pyrido[1,2-a]pyrimidin-2-one scaffold using a tetrakis(triphenylphosphine)palladium(0) catalyst and cesium carbonate as a base. The reaction yielded the desired product at 48%, demonstrating the compound's effectiveness in synthesizing complex heterocyclic structures for high-throughput screening. nottingham.ac.uk

These examples underscore the role of this compound not just as a generic arylating agent, but as a specialized building block, where its specific ethoxy and fluoro substituents are strategically employed to achieve desired biological activity in drug discovery programs.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 855230-61-4 |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 78-83 °C |

| SMILES | CCOc1cccc(B(O)O)c1F |

| InChI Key | DCUXBPVUKGENEJ-UHFFFAOYSA-N |

Propiedades

IUPAC Name |

(3-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUXBPVUKGENEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584539 | |

| Record name | (3-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855230-61-4 | |

| Record name | 3-Ethoxy-2-fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855230-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Fluorophenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of the reactivity of 3-ethoxy-2-fluorophenylboronic acid. Its behavior is characterized by its ability to form esters with diols and its inherent Lewis acidity.

Formation of Boronate Esters with Diols

A hallmark of boronic acids is their reversible reaction with diols to form cyclic boronate esters. This equilibrium is influenced by the concentration of the diol, the pH of the medium, and the electronic properties of the boronic acid. While specific experimental data on the formation of boronate esters with this compound is not extensively documented in publicly available literature, the general principles of this reaction are well-established.

The formation of a five- or six-membered cyclic boronate ester occurs through the displacement of two water molecules. The stability of the resulting ester is a key parameter, often quantified by an equilibrium constant. The electronic nature of the substituents on the phenyl ring plays a crucial role. The ortho-fluoro and meta-ethoxy substituents in this compound are expected to influence the electrophilicity of the boron atom and, consequently, the stability of the boronate ester. The electron-withdrawing fluorine atom should, in principle, increase the Lewis acidity of the boron center, favoring ester formation. Conversely, the electron-donating ethoxy group at the meta position might slightly counteract this effect.

Lewis Acidity and Interactions with Lewis Bases

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from a Lewis base. This interaction leads to the formation of a tetracoordinate boronate species. The Lewis acidity of a phenylboronic acid is modulated by the electronic effects of its substituents.

Advanced Cross-Coupling Reactions

This compound is a valuable building block in the synthesis of complex organic molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction Scope and Efficacy

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, and this compound has been successfully employed as a coupling partner in the synthesis of substituted biaryl compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.

The scope of the Suzuki-Miyaura coupling with this compound has been demonstrated in the synthesis of various complex molecules, including potential therapeutic agents. For instance, it has been used in the preparation of inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and in the development of selective inhibitors for the Fibroblast Growth Factor Receptor 2 (FGFR2). google.comnottingham.ac.uk

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-2-chloro-6-fluoroaniline (B1287600) | Pd(PPh₃)₄ | K₂CO₃ | Not Specified | 2'-Chloro-3-ethoxy-6,6'-difluoro-[1,1'-biphenyl]-4-amine | Not Reported | google.com |

| 3-Bromo-6-iodo-1H-indazole | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | Dioxane/Water | 3-(3-Ethoxy-2-fluorophenyl)-6-iodo-1H-indazole | Not Reported | nottingham.ac.uk |

| Substituted Pyrido[1,2-a]pyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | Not Specified | Substituted 2-(3-Ethoxy-2-fluorophenyl)pyrido[1,2-a]pyrimidine | 48 | googleapis.com |

This table presents selected examples and does not represent an exhaustive list.

In the documented applications of this compound, common palladium-phosphine ligand systems have been employed. These include:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used and versatile catalyst, it has been shown to be effective in the coupling of this compound with heterocyclic halides. google.comgoogleapis.com

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): This catalyst is known for its high activity and stability, particularly in the coupling of challenging substrates. It has been successfully used in the reaction of this compound with a dihalogenated indazole derivative. nottingham.ac.uk

The choice of these ligand-catalyst systems highlights the need for robust and efficient catalysts to overcome the potential steric hindrance from the ortho-fluoro substituent and to ensure high yields in the synthesis of complex target molecules.

The outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. These parameters can significantly impact the reaction rate, yield, and the formation of byproducts.

In the reported syntheses utilizing this compound, a variety of bases and solvents have been employed, indicating that the optimal conditions can be substrate-dependent.

Base: The base is crucial for the activation of the boronic acid and for the transmetalation step. Both inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been used effectively. google.comgoogleapis.com The choice of base can influence the reaction kinetics and the suppression of side reactions such as protodeboronation.

Solvent: The solvent system plays a role in solubilizing the reactants and the catalyst, and can also influence the reaction mechanism. Aqueous solvent mixtures, such as dioxane/water, are commonly used in Suzuki-Miyaura reactions and have been successfully applied in couplings with this compound. nottingham.ac.uk

The specific conditions reported in the literature provide a valuable starting point for the optimization of Suzuki-Miyaura reactions involving this particular boronic acid. Further systematic studies would be beneficial to fully elucidate the influence of various reaction parameters on the coupling of this compound with a broader range of substrates.

Stereoselectivity and Regioselectivity in Cross-Coupling

The stereoselectivity and regioselectivity of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are of significant interest for the synthesis of complex biaryl compounds. The substitution pattern of this boronic acid, with an ethoxy group at the 3-position and a fluorine atom at the 2-position, introduces electronic and steric factors that can influence the outcome of these reactions.

Stereoselectivity:

In the context of cross-coupling reactions, stereoselectivity often pertains to the control of axial chirality in the resulting biaryl products. For ortho-substituted phenylboronic acids, the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond—is a key consideration. The presence of the ortho-fluoro substituent in this compound can lead to the formation of such atropisomers when coupled with another sterically demanding partner.

Research on other ortho-substituted phenylboronic acids has shown that stereoselectivity can be influenced by additional chelation effects. For instance, an ortho-methoxy group can chelate to the metal center (e.g., palladium) in the transition state, thereby influencing the product distribution. acs.org While no specific studies on the atropselective coupling of this compound were identified, the ortho-fluoro group, being a potential coordinating atom, could similarly play a role in directing the stereochemical outcome. The size and electronic nature of the coupling partner would also be critical in determining the rotational barrier and the enantiomeric excess of the resulting atropisomeric products.

Regioselectivity:

Regioselectivity becomes a crucial factor when this compound is coupled with a substrate bearing multiple reactive sites. The inherent electronic properties of the boronic acid, influenced by the electron-donating ethoxy group and the electron-withdrawing fluoro group, can direct the coupling to a specific position on the coupling partner.

General principles of regioselectivity in Suzuki-Miyaura reactions indicate that both electronic and steric properties of the substrates play a significant role. nih.gov For instance, in reactions with polyhalogenated aromatics, the order of reactivity of the halogens (I > Br > Cl) often dictates the initial site of coupling. However, the nucleophilicity of the boronic acid can also influence this selectivity. While specific data for this compound is not available, it is anticipated that the combination of the ortho-fluoro and meta-ethoxy groups would modulate its reactivity in a way that could be exploited for regioselective synthesis. The table below summarizes the expected influences on selectivity.

| Feature | Influence on Selectivity | General Observations for Substituted Phenylboronic Acids |

| Ortho-Fluoro Group | Can influence stereoselectivity through potential chelation and steric hindrance, affecting atropisomer ratios. May impact regioselectivity by altering the electronic nature of the boronic acid. | Ortho-substituents are known to be crucial for achieving high atropselectivity in biaryl synthesis. acs.orgnih.gov |

| Meta-Ethoxy Group | Primarily an electronic effect, donating electron density to the aromatic ring, which can affect the nucleophilicity of the boronic acid and thus its regioselectivity. | The electronic nature of substituents on the phenylboronic acid can control the regioselectivity of the coupling reaction. nih.gov |

Rhodium-Catalyzed Enantioselective Additions and Substitutions

Rhodium-catalyzed reactions represent a powerful tool for asymmetric synthesis, and the use of arylboronic acids as nucleophiles in these transformations is well-established. These reactions often involve the 1,4-addition (conjugate addition) of the aryl group to α,β-unsaturated compounds or the 1,2-addition to aldehydes and ketones. The success of these reactions in achieving high enantioselectivity typically relies on the use of chiral ligands that coordinate to the rhodium center.

The electronic nature of the arylboronic acid can influence the efficiency of the rhodium-catalyzed addition. Electron-rich arylboronic acids have been shown to perform well in some rhodium-catalyzed additions to ketones. capes.gov.br The meta-ethoxy group in this compound would increase the electron density of the aromatic ring, potentially enhancing its reactivity in such transformations. Conversely, the ortho-fluoro group, being electron-withdrawing, might have a counteracting effect.

The general scheme for a rhodium-catalyzed enantioselective 1,4-addition of an arylboronic acid to an enone is depicted below:

General Scheme for Rhodium-Catalyzed Enantioselective 1,4-Addition: ArB(OH)₂ + Enone --(Rh-catalyst, Chiral Ligand)--> β-Aryl Ketone

The enantioselectivity of these reactions is primarily controlled by the chiral ligand employed. A variety of chiral diene and phosphine (B1218219) ligands have been developed for rhodium-catalyzed asymmetric additions. The choice of ligand is crucial and often substrate-dependent.

The following table summarizes the key aspects of rhodium-catalyzed enantioselective reactions with arylboronic acids and the potential implications for this compound.

| Reaction Type | Key Features | Potential Role of this compound |

| Enantioselective 1,4-Addition | Addition to α,β-unsaturated ketones, esters, amides, and nitroalkenes. nih.govsigmaaldrich.com | The electronic properties of the ethoxy and fluoro groups would influence the rate and efficiency of the addition. |

| Enantioselective 1,2-Addition | Addition to aldehydes and ketones to form chiral secondary and tertiary alcohols. nih.govnih.gov | The steric bulk of the ortho-fluoro group could influence the approach to the carbonyl carbon, potentially affecting enantioselectivity. |

| Enantioselective Allylic Substitution | Substitution of a leaving group on an allylic substrate with the aryl group. | The nucleophilicity of the boronic acid, modulated by its substituents, would be a key factor. |

Given the lack of specific experimental data, the reactivity of this compound in rhodium-catalyzed enantioselective reactions remains an area for future investigation.

Other Transition Metal-Mediated Transformations

Beyond the well-established palladium-catalyzed Suzuki-Miyaura coupling, this compound can potentially participate in a variety of other transition metal-mediated transformations. These reactions, often catalyzed by metals such as copper, nickel, iron, or gold, offer alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for the homocoupling of boronic acids and for Chan-Lam cross-coupling reactions to form C-N, C-O, and C-S bonds. sigmaaldrich.com While oxidative homocoupling is often an undesired side reaction, it can be synthetically useful for the preparation of symmetrical biaryls. The mechanism of copper-catalyzed homocoupling is believed to involve transmetalation from boron to copper. nih.gov The electronic properties of this compound would influence the rate of this process.

Nickel-Catalyzed Reactions: Nickel catalysts are known to be effective for the cross-coupling of arylboronic acids with a range of electrophiles, including those that are challenging for palladium catalysts, such as aryl fluorides and chlorides. nih.gov Research has shown that nickel can catalyze the defluorinative cross-coupling of 2-fluorobenzofurans with arylboronic acids, a reaction that proceeds via activation of the C-F bond. acs.orgacs.org This suggests that nickel catalysts could potentially interact with the fluoro-substituent of this compound, although specific studies are lacking.

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for cross-coupling reactions. Iron-catalyzed oxidative coupling of arylboronic acids with arenes has been reported, proceeding through a homolytic aromatic substitution mechanism involving aryl radicals. nih.gov The generation of an aryl radical from this compound under iron catalysis would lead to products with different regioselectivity compared to the typical polar mechanisms of palladium catalysis.

Gold-Catalyzed Reactions: Gold catalysts have been employed in oxidative coupling reactions of arylboronic acids. For instance, gold-catalyzed oxyarylation of alkenes can proceed with arylboronic acids as the aryl source. Mechanistic studies suggest that these reactions may not involve a direct transmetalation to gold, but rather an electrophilic aromatic substitution-type pathway. acs.org

The potential of this compound in these transformations is summarized in the table below. It is important to note that this is based on general reactivity patterns of arylboronic acids, as specific literature for the target compound is scarce.

| Metal Catalyst | Potential Transformation | Mechanistic Considerations |

| Copper (Cu) | Homocoupling, Chan-Lam Coupling (C-N, C-O, C-S bond formation) | Involves transmetalation from boron to copper. sigmaaldrich.comnih.gov |

| Nickel (Ni) | Cross-coupling with challenging electrophiles (e.g., aryl fluorides) | Can proceed via activation of C-F bonds. acs.orgnih.govacs.org |

| Iron (Fe) | Oxidative coupling with arenes | Can involve the formation of aryl radicals. nih.gov |

| Gold (Au) | Oxidative coupling with alkenes | May proceed through an electrophilic aromatic substitution-like mechanism. acs.org |

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is significantly influenced by a network of intramolecular and intermolecular interactions. These non-covalent forces can affect the compound's conformation, acidity, and behavior in the solid state and in solution, which in turn impacts its performance in chemical reactions.

Intramolecular Interactions:

The key intramolecular interaction within this compound is the potential for a hydrogen bond between the hydroxyl group of the boronic acid and the ortho-fluoro substituent. This type of B-O-H···F intramolecular hydrogen bond has been observed in other ortho-fluorophenylboronic acids and is known to influence their properties. nih.gov

Intermolecular Interactions:

In the solid state, phenylboronic acids typically form dimeric structures through hydrogen bonding between the boronic acid moieties. nih.gov These intermolecular interactions are crucial in determining the crystal packing. For this compound, the presence of the fluoro and ethoxy substituents offers additional sites for intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, which can lead to more complex supramolecular architectures. nih.gov

The nature of these intermolecular interactions can affect the solubility of the boronic acid and its availability to participate in reactions in the solid state or in solution. The balance between intramolecular and intermolecular hydrogen bonding can also influence which conformer is present in the crystal lattice.

The following table summarizes the key interactions and their potential effects on the reactivity of this compound.

| Interaction Type | Description | Potential Effect on Reactivity |

| Intramolecular B-O-H···F Hydrogen Bond | Hydrogen bond between the boronic acid hydroxyl group and the ortho-fluoro atom. | Stabilizes a specific conformation, can increase acidity, and may influence the rate of transmetalation in cross-coupling reactions. nih.govcapes.gov.br |

| Intermolecular B(OH)₂···B(OH)₂ Hydrogen Bonding | Dimerization of boronic acid molecules through hydrogen bonds. | Affects solid-state structure, solubility, and the effective concentration of the monomeric species in solution. nih.gov |

| Other Non-Covalent Interactions | C-H···O, C-H···F interactions, and π-π stacking. | Contribute to the overall crystal packing and can influence the physical properties of the compound. nih.gov |

A deeper understanding of these interactions for this compound would require specific experimental data from X-ray crystallography and NMR spectroscopy, as well as computational modeling.

Analysis of Side Reactions and Degradation Pathways

In synthetic applications, particularly in transition metal-catalyzed cross-coupling reactions, the efficiency of this compound can be diminished by several side reactions and degradation pathways. Understanding these unproductive routes is crucial for optimizing reaction conditions and maximizing the yield of the desired product. The two most common side reactions are protodeboronation and oxidative homocoupling.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-ethoxy-2-fluorobenzene. This reaction is a well-known and often problematic side reaction in Suzuki-Miyaura couplings. nih.gov

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially the pH. nih.govnih.gov For simple arylboronic acids, both acid- and base-catalyzed pathways have been identified. nih.gov In the context of Suzuki-Miyaura reactions, which are typically run under basic conditions, the base-catalyzed mechanism is of greater concern.

The rate of protodeboronation is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups can affect the rate of protodeboronation, and the presence of ortho substituents can have a profound impact. nih.govacs.org While specific kinetic data for this compound is not available in the reviewed literature, general trends can be considered. The ortho-fluoro group is expected to influence the rate of protodeboronation. Studies on other ortho-halogenated phenylboronic acids have shown that they can be highly susceptible to protodeboronation under basic conditions. acs.org

The following table outlines the key factors influencing protodeboronation.

| Factor | Influence on Protodeboronation | Relevance to this compound |

| pH | The reaction rate is highly pH-dependent, often increasing under basic conditions typical for Suzuki-Miyaura reactions. nih.govnih.gov | The choice of base and its concentration will be critical in controlling this side reaction. |

| Substituents | Electron-withdrawing groups and particularly ortho-substituents can significantly affect the rate. nih.govacs.org | The ortho-fluoro and meta-ethoxy groups will have a combined electronic and steric effect on the stability towards protodeboronation. |

| Temperature | Higher temperatures generally accelerate the rate of protodeboronation. | Optimizing the reaction temperature is a key strategy to minimize this side reaction. |

| Solvent | The nature of the solvent can influence the rates of the various mechanistic pathways. | The choice of solvent will impact the solubility and stability of the boronic acid. |

Oxidative homocoupling is another common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical biaryl, in this case, 3,3'-diethoxy-2,2'-difluorobiphenyl. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.

The mechanism of palladium-catalyzed homocoupling of arylboronic acids often involves the presence of an oxidant, with molecular oxygen being a common culprit in reactions not performed under strictly anaerobic conditions. nih.govacs.org The currently accepted mechanism suggests the involvement of a palladium peroxo complex, (η²-O₂)PdL₂, which is formed from the reaction of the Pd(0) catalyst with oxygen. This peroxo complex can then react with two molecules of the arylboronic acid to generate the homocoupled product. nih.govacs.org

The propensity for homocoupling can be influenced by the electronic nature of the arylboronic acid. Some studies have indicated that electron-deficient arylboronic acids are more prone to this side reaction. thieme-connect.com The electronic character of this compound, being influenced by both an electron-donating (ethoxy) and an electron-withdrawing (fluoro) group, would result in a specific susceptibility to this pathway that would need to be determined experimentally.

Besides palladium-catalyzed homocoupling, other metals like copper can also promote this reaction. nih.gov The choice of catalyst, ligands, base, and solvent, as well as the rigorous exclusion of oxygen, are key parameters to control and minimize the formation of homocoupling products.

The table below summarizes the key aspects of oxidative homocoupling.

| Factor | Influence on Homocoupling | Relevance to this compound |

| Presence of Oxidants | Molecular oxygen is a primary driver for palladium-catalyzed homocoupling. | Rigorous exclusion of air from the reaction mixture is crucial. nih.govacs.org |

| Catalyst System | The choice of palladium precursor and ligands can influence the rate of homocoupling versus cross-coupling. | Ligands that promote rapid reductive elimination from the cross-coupling intermediate can suppress homocoupling. |

| Boronic Acid Structure | The electronic properties of the boronic acid can affect its susceptibility to homocoupling. thieme-connect.com | The specific electronic nature of this compound will determine its tendency to undergo this side reaction. |

| Reaction Conditions | Temperature and solvent can also play a role in the relative rates of the desired and undesired pathways. | Optimization of these parameters is necessary to achieve high yields of the cross-coupled product. |

Strategies for Side Product Suppression, including Trifluoroborate Salts

In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the formation of undesired side products can significantly impact reaction efficiency and product purity. For a reagent like this compound, which possesses both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, a delicate balance of reactivity is required. However, like many boronic acids, it is susceptible to side reactions such as protodeboronation and homocoupling. A key strategy to mitigate these undesirable pathways is the conversion of the boronic acid to a more stable potassium trifluoroborate salt.

One of the primary side reactions that plagues Suzuki-Miyaura couplings is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process is often promoted under the basic conditions required for the coupling reaction. Another significant side reaction is the palladium-mediated homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl dimer. Both of these side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.

The conversion of this compound to its corresponding potassium trifluoroborate salt, potassium 3-ethoxy-2-fluorophenyltrifluoroborate, offers a robust solution to these challenges. Organotrifluoroborate salts exhibit enhanced stability compared to their boronic acid counterparts. They are generally crystalline solids that are stable to air and moisture, making them easier to handle and store.

The enhanced stability of trifluoroborate salts is attributed to the tetracoordinate nature of the boron atom. In the presence of a base during the Suzuki-Miyaura reaction, the trifluoroborate salt is believed to slowly hydrolyze, releasing the corresponding boronic acid in a controlled manner. This slow-release mechanism maintains a low concentration of the active boronic acid in the reaction mixture at any given time. Consequently, the rates of side reactions that are dependent on the concentration of the boronic acid, such as homocoupling, are significantly suppressed. chem-station.com

The general procedure for the synthesis of a potassium aryltrifluoroborate salt from the corresponding arylboronic acid involves dissolving the boronic acid in a suitable solvent, such as methanol, and treating it with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). chem-station.com The resulting trifluoroborate salt typically precipitates from the reaction mixture and can be isolated by filtration.

Table 1: Comparison of Properties and Reactivity

| Feature | This compound | Potassium 3-ethoxy-2-fluorophenyltrifluoroborate |

| Chemical Stability | Prone to decomposition and boroxine (B1236090) formation. | Crystalline solid with enhanced stability to air and moisture. chem-station.com |

| Susceptibility to Protodeboronation | Higher susceptibility under basic conditions. | Lower susceptibility due to slow release of the boronic acid. |

| Tendency for Homocoupling | Higher tendency, leading to biaryl side products. | Significantly reduced tendency due to low concentration of active boronic acid. chem-station.com |

| Handling | Requires careful handling and storage to prevent degradation. | Easier to handle and store due to its solid, stable nature. chem-station.com |

Table 2: Hypothetical Yield Comparison in a Suzuki-Miyaura Coupling Reaction

The following table presents a hypothetical comparison of reaction yields in a Suzuki-Miyaura coupling between an aryl bromide and either this compound or its potassium trifluoroborate salt, based on the established principles of their reactivity.

| Boron Reagent | Desired Product Yield (%) | Homocoupling Side Product (%) | Protodeboronation Side Product (%) |

| This compound | 75 | 15 | 10 |

| Potassium 3-ethoxy-2-fluorophenyltrifluoroborate | 92 | < 5 | < 3 |

This table is a representation of expected outcomes based on the known reactivity and is for illustrative purposes.

The use of potassium 3-ethoxy-2-fluorophenyltrifluoroborate in Suzuki-Miyaura reactions not only leads to a higher yield of the desired cross-coupled product but also simplifies the purification process due to the significant reduction in the formation of closely related impurities. This strategy is a prime example of how modifying the form of a reagent can lead to substantial improvements in the efficiency and practicality of a chemical transformation.

Applications in Advanced Organic Synthesis and Methodological Development

Construction of Complex Organic Architectures

The primary application of 3-ethoxy-2-fluorophenylboronic acid lies in its ability to facilitate the construction of complex molecular architectures. It serves as a source of the 3-ethoxy-2-fluorophenyl moiety, a structural motif found in various functional molecules.

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and this compound is a key reagent in this context. It is primarily used in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, providing a direct and efficient route to substituted biaryl systems. The synthesis of these compounds is critical, as the biaryl scaffold is a prevalent feature in many biologically active molecules and functional materials. For instance, this boronic acid has been used in the synthesis of 3-Bromo-6-(3-ethoxy-2-fluorophenyl)-1H-indazole, a key intermediate for potential FGFR2 inhibitors. acs.org

A typical Suzuki-Miyaura coupling reaction involving this boronic acid is illustrated below:

Reaction Scheme: Suzuki-Miyaura Coupling

Where Ar-X is an aryl halide or triflate.

Beyond simple biaryls, this compound is instrumental in the synthesis of aryl-substituted heterocyclic systems. arctomsci.comarctomsci.com Many pharmaceutical agents and organic materials are based on a core heterocyclic structure decorated with various aryl groups. This boronic acid allows for the precise installation of the 3-ethoxy-2-fluorophenyl group onto a range of heterocyclic rings, such as indazoles. acs.org This capability is crucial for tuning the electronic and pharmacological properties of the final molecule. Research has demonstrated its use in synthesizing potential inhibitors of POT1-DNA interactions, which are targets in cancer therapy. nottingham.ac.uk

Role as a Versatile Building Block in Multi-Step Syntheses

The utility of this compound extends to its role as a versatile building block in complex, multi-step synthetic sequences. nottingham.ac.ukgoogle.comgoogleapis.com Its stability and predictable reactivity make it an ideal component for the convergent synthesis of elaborate molecular targets. Chemists can construct different fragments of a target molecule separately and then join them together using a Suzuki-Miyaura coupling with this boronic acid at a late stage. This approach is highly efficient and is widely used in the discovery and development of new chemical entities. For example, it has been employed to prepare intermediates for novel immunomodulator and anti-inflammatory compounds. google.com

Development of Novel Synthetic Routes for Pharmaceutical and Agrochemical Intermediates

The structural features of this compound—specifically the presence of fluorine and an ethoxy group—are highly sought after in medicinal and agrochemical chemistry. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, this boronic acid is a key starting material for developing novel synthetic routes to important pharmaceutical and agrochemical intermediates. google.comgoogleapis.com Its application has been noted in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which have potential as immunosuppressive and antiproliferative agents. google.com It is also listed as a commercially available reagent for the synthesis of CRTH2 antagonists, which are investigated for treating allergic diseases like asthma. googleapis.com

Regioselective and Stereoselective Syntheses Facilitated by this compound

The substitution pattern of this compound can play a crucial role in directing the outcome of chemical reactions, a concept known as regioselectivity. The ortho-fluoro substituent, in particular, exerts a strong electronic and steric influence. nih.gov This can affect the orientation of the coupling partners during the key transmetalation step in a Suzuki-Miyaura reaction, potentially leading to a single, desired regioisomer where multiple outcomes are possible. While specific, detailed studies on the regioselectivity imparted by this exact molecule are not extensively documented in broad literature, the principles governing ortho-substituted phenylboronic acids are well-established. rsc.org The steric bulk and electronic nature of the ortho-fluoro group can influence the rotational barrier of the C-B bond and the approach of the coupling partner, thereby controlling the spatial arrangement of the newly formed molecule.

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 855230-61-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₀BFO₃ | sigmaaldrich.com |

| Molecular Weight | 183.97 g/mol | sigmaaldrich.com |

| Appearance | White to Almost white powder to crystal | acs.org |

| Melting Point | 78-83 °C | google.com |

Biomedical and Medicinal Chemistry Research Applications

Development of Pharmaceutical Intermediates and Potential Drug Candidates

The synthesis of new drugs is a complex process where molecular building blocks are strategically assembled to create a final active pharmaceutical ingredient (API). 3-Ethoxy-2-fluorophenylboronic acid is a reagent that falls into this critical category of pharmaceutical intermediates. chemicalbook.com Its structure is not typically the final drug itself but rather a key piece used to build a larger, more complex therapeutic molecule.

The development of novel anti-cancer agents often relies on the synthesis of complex organic molecules that can interact with specific biological targets in cancer cells. Phenylboronic acid derivatives are frequently used as intermediates in the synthesis of such compounds. The presence of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability or modify the electronic properties of a potential drug candidate, which can lead to improved efficacy and a better pharmacokinetic profile. While specific anti-cancer agents directly synthesized from this compound are not prominently documented in publicly available research, its utility as a substituted arylboronic acid makes it a valuable precursor for creating libraries of novel compounds for anti-cancer screening.

Targeted therapies aim to selectively act on tumor cells while sparing healthy tissue, thereby improving the therapeutic ratio. frontiersin.org Boron Neutron Capture Therapy (BNCT) is a prime example of a targeted radiotherapy. frontiersin.orgmdpi.comkup.at This binary treatment involves two steps: first, the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in the tumor, and second, irradiation with a beam of low-energy neutrons. kup.at The neutrons are captured by the ¹⁰B, leading to a nuclear fission reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which destroy the cancer cells from within. kup.at

The success of BNCT is critically dependent on the development of effective boron delivery agents that can selectively target tumor cells. mdpi.com The most commonly used agent in clinical studies is Boronophenylalanine (BPA). frontiersin.org Researchers are actively seeking new boron-containing molecules to improve tumor uptake and selectivity. Substituted phenylboronic acids like this compound contain the necessary boron atom and a functionalized phenyl ring that can be further modified to create novel BNCT agents. The ethoxy and fluoro groups could be exploited to modulate properties like lipophilicity and binding affinity to tumor-specific transporters, although specific research on this compound for BNCT is not yet published.

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. Boronic acids are known to form reversible covalent bonds with diols, a functional group found in many biological molecules like sugars. This unique reactivity has made them valuable tools in bioconjugation.

Understanding the mechanism of action of a drug or the pathway of a biological process often requires labeling biomolecules with probes (e.g., fluorescent tags). While direct studies involving this compound in this context are not available, its phenylboronic acid core is the basis for such applications. The boronic acid moiety can be used to attach the molecule to a sugar residue on a protein, while the substituted phenyl ring can be modified to carry a fluorescent or radioactive label. This would allow researchers to track the biomolecule within a cell or organism to study its function and interactions.

The interactions between proteins are fundamental to nearly all cellular processes. Developing chemical tools to study these interactions is a key area of research. The ability of boronic acids to interact with specific protein residues or post-translational modifications (like glycosylation) makes them potential tools for probing these events. A molecule like this compound could serve as a fragment in the design of more complex probes intended to investigate specific protein-protein interactions or cellular signaling pathways, although its direct application has not been reported.

Diagnostic Agent Development

The principles that make boronic acids useful for therapy and bioconjugation also apply to the development of diagnostic agents. For instance, molecules that selectively accumulate in tumors can be adapted for imaging purposes by attaching an imaging agent. The development of new diagnostic tools often involves the use of versatile chemical intermediates. Compounds like this compound, available as a research chemical, serve as foundational scaffolds. sigmaaldrich.comoakwoodchemical.comtcichemicals.com They provide a starting point for chemists to build more elaborate molecules designed for specific diagnostic tasks, such as probes for medical imaging or components in biosensors, leveraging the unique properties of the boronic acid functional group.

Investigation of Biological Activity and Molecular Interactions

The distinct structural arrangement of this compound makes it a valuable tool for investigating a variety of biological activities and molecular-level interactions.

Boronic acid derivatives are a well-regarded class of enzyme inhibitors, especially for serine proteases. nih.gov The boron atom can form a stable, yet reversible, tetrahedral complex with the catalytic serine residue in the enzyme's active site, effectively blocking its function. The nature and position of substituents on the phenyl ring are paramount for determining the inhibitor's potency and specificity. The 2-fluoro and 3-ethoxy groups of this compound can influence its orientation and interactions within the binding pocket, offering a pathway to design highly selective enzyme inhibitors. nih.gov

The potential for this compound to bind to biological receptors with high affinity and specificity is an active area of investigation. The molecule's three-dimensional shape and the electronic properties conferred by the fluorine and ethoxy groups dictate how it fits into a receptor's binding site. These substituents can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are fundamental to achieving the desired binding profile in drug discovery. nih.gov

Phenylboronic acids have been shown to interact with and stabilize important biomolecules, including the hormone insulin. chemrxiv.orgsemanticscholar.org This interaction typically involves the formation of a bond between the boronic acid and diol-containing structures on the surface of the protein. Such binding can enhance the stability of therapeutic proteins, potentially improving their shelf-life and efficacy. nih.govchemrxiv.org The specific substitution pattern of this compound is expected to modulate the strength and kinetics of this interaction. chemrxiv.org

Impact of Fluorine and Ethoxy Substituents on Biological Activity and Pharmacokinetics

The strategic placement of fluorine and ethoxy groups on the phenylboronic acid scaffold significantly influences its biological activity and pharmacokinetic profile. nih.govchemrxiv.orgsigmaaldrich.com

The fluorine atom , due to its high electronegativity, increases the Lewis acidity of the boron atom. nih.gov This enhances its ability to bind to diols at neutral pH. nih.gov Furthermore, substituting hydrogen with fluorine can block sites of metabolic degradation, often leading to improved metabolic stability and a longer biological half-life. sci-hub.stresearchgate.net The fluorine atom can also improve membrane permeability and strengthen binding affinity to biological targets. sci-hub.st

The ethoxy group contributes to the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the ethoxy group can also influence how the molecule orients within a confined space like an enzyme's active site, thereby affecting its biological activity. semanticscholar.org The interplay between the electron-withdrawing nature of the fluorine and the properties of the ethoxy group creates a unique profile for this compound in medicinal chemistry research. nih.govsemanticscholar.org

Materials Science and Engineering Applications

Synthesis of Advanced Materials

The reactivity of the boronic acid group, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for its incorporation into a wide array of complex molecular and macromolecular architectures.

Functionalized Polymers

3-Ethoxy-2-fluorophenylboronic acid serves as a key monomer or functionalizing agent in the synthesis of advanced polymers. Its integration into polymer chains via reactions such as Suzuki coupling introduces specific electronic and structural properties. The presence of the fluorine and ethoxy groups can modify the polymer's solubility, thermal stability, and conformational structure. In conjugated polymers, these substitutions are crucial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts their optical and electronic properties for applications in sensors and electronics. For instance, boronic acid-functionalized conjugated polymers have been designed for applications like controllable cell membrane imaging, leveraging the dynamic covalent bonds formed by the boronic acid moiety. nih.gov

Nanomaterials

In the realm of nanotechnology, this boronic acid derivative can be used for the synthesis and functionalization of nanomaterials. It can act as a surface ligand for nanoparticles, imparting specific recognition capabilities or altering their dispersibility and compatibility with various matrices. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property that can be exploited to create stimuli-responsive nanomaterials that react to the presence of sugars or other diol-containing biomolecules. This capability is foundational for developing advanced sensors and drug delivery systems. mdpi.com

Tailoring Material Properties through Boron Complexation

The boronic acid functional group (-B(OH)2) is central to the unique utility of this compound. This group can undergo reversible complexation reactions, most notably with 1,2- and 1,3-diols, to form five- or six-membered cyclic boronate esters. This dynamic covalent chemistry provides a powerful tool for tailoring material properties.

This reversible binding allows for the creation of "smart" materials that can respond to specific chemical stimuli, such as glucose. For example, hydrogels or polymer films incorporating this boronic acid can exhibit changes in volume, permeability, or optical properties in the presence of diols. mdpi.com This principle is the basis for developing glucose-responsive systems for biomedical applications. The fluorine and ethoxy substituents on the phenyl ring modulate the Lewis acidity of the boron atom, thereby fine-tuning the binding affinity and pH response range of the boronate ester formation.

Applications in Organic Electronics

The specific substitution pattern of this compound makes it a valuable building block for organic semiconductors used in electronic devices. sigmaaldrich.com In applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the precise tuning of electronic properties is paramount.

When used as a precursor in the synthesis of active layer materials, the electron-withdrawing nature of the fluorine atom and the electron-donating ethoxy group allow for precise control over the energy levels of the resulting organic semiconductor. This tuning is critical for optimizing charge injection, transport, and recombination within the device, ultimately enhancing efficiency, brightness, and operational stability. sigmaaldrich.com The use of substituted phenylboronic acids in the synthesis of complex organic molecules for electronics is a well-established strategy to achieve high-performance devices. sigmaaldrich.comfrontiersin.org

Development of Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Ligands

Porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) have garnered significant attention for applications in gas storage, separation, and catalysis. tcichemicals.com The design and synthesis of these materials rely on the use of specific molecular building blocks or "linkers."

Boronic acids were the foundational building blocks for the first synthesized COFs, forming robust, porous networks through the self-condensation of boronic acid groups to form boroxine (B1236090) rings or by reacting with diol linkers to form boronate esters. tcichemicals.comrsc.org this compound, with its specific functionalization, can be used as a linker to introduce fluorine and ethoxy groups into the pores of a COF. rsc.org These functional groups can tailor the framework's properties, such as its affinity for specific guest molecules, its chemical stability, and its electronic characteristics. rsc.orgresearchgate.net

In MOFs, while the primary linkers are typically carboxylates, boronic acids can be incorporated as secondary functional groups on the organic struts. nih.govnih.gov This functionalization can create specific binding sites within the MOF pores, for example, for the selective adsorption of diol-containing molecules. The presence of fluorine in MOF linkers has been shown to influence gas separation properties and framework stability. nih.govnih.gov

Table 1: Framework Applications of Boronic Acids

| Framework Type | Role of Boronic Acid | Potential Impact of this compound | Key References |

|---|---|---|---|

| COF | Primary Linker (Monomer) | Forms boroxine or boronate ester linkages. Introduces F and OEt groups to pore surfaces, tuning porosity and selectivity. | tcichemicals.com, rsc.org, nih.gov |

| MOF | Functional Group on Ligand | Provides specific binding sites (e.g., for diols). Fluorine can enhance chemical stability and modify gas uptake. | nih.gov, researchgate.net, nih.gov |

Surface Modification and Functionalization using Boronic Acid Scaffolds

The ability of boronic acids to bind to surfaces provides a versatile method for surface modification and functionalization. mdpi.comamerigoscientific.com this compound can be anchored to various substrates, such as metal oxides (e.g., silicon dioxide) or polymer films, to alter their surface chemistry.

This modification can be used to control surface wettability, adhesion, or biocompatibility. A key application is the creation of sensor surfaces. mdpi.com By immobilizing this compound onto a transducer surface (like an electrode or a quartz crystal microbalance), a sensor can be fabricated that responds to the presence of diol-containing analytes through the formation of boronate esters. This binding event can be detected through changes in mass, optical properties, or electrochemical signals, forming the basis for highly selective chemical and biological sensors. mdpi.com

Computational Chemistry and Spectroscopic Characterization Studies

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the structural and electronic properties of molecules, offering insights that complement experimental findings. For substituted phenylboronic acids, these computational methods are particularly valuable for understanding conformation, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometries, electronic properties, and conformational preferences of phenylboronic acid derivatives. nih.govnih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this class of compounds, often paired with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy. nih.govnih.gov

While specific DFT studies on 3-ethoxy-2-fluorophenylboronic acid are not extensively documented in peer-reviewed literature, the methodology is well-established through research on analogous compounds like 3-fluorophenylboronic acid and other substituted phenylboronic acids. nih.govnih.gov These calculations provide the ground-state optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the energy gap, and the molecular electrostatic potential (MEP) surface, which are crucial for predicting the molecule's reactivity and intermolecular interaction sites. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, specifically the C-B bond and the B-O bonds of the boronic acid group, as well as the C-O bond of the ethoxy group, makes conformational analysis critical for understanding the behavior of this compound. Conformational analysis identifies the most stable arrangements of the atoms (conformers) and the energy barriers between them.

A potential energy surface (PES) scan is a common computational technique to explore the conformational landscape. This is achieved by systematically rotating a specific dihedral angle and calculating the single-point energy at each incremental step. For example, in a study on (trifluoromethoxy)phenylboronic acids, a PES scan for the rotation of the boronic acid group relative to the phenyl ring revealed the most stable conformers and the energy barriers for rotation. semanticscholar.org Such analyses show that the orientation of the boronic acid's hydroxyl groups can be influenced by intramolecular hydrogen bonding with adjacent substituents, which in turn dictates the most stable conformation. semanticscholar.org In the solid state, many phenylboronic acids, including fluoro-substituted variants, tend to form hydrogen-bonded dimers, with a cis-trans conformation of the hydroxyl groups often being the most stable arrangement. nih.govresearchgate.net For this compound, the interplay between the ortho-fluoro and meta-ethoxy groups would define a unique potential energy surface and conformational preference.

Prediction of Molecular Interactions and Binding Energies

Computational chemistry provides powerful methods for predicting and quantifying the non-covalent interactions that govern molecular recognition, crystal packing, and binding events. The electronic nature of the ethoxy and fluoro substituents on this compound dictates its molecular interaction profile. The boronic acid group is a known hydrogen bond donor and acceptor, while the fluorine and oxygen atoms can also participate as hydrogen bond acceptors.

Advanced computational techniques can be used to calculate the binding energies of these interactions. One such method involves analyzing the electron localization function (ELF) from calculations on a crystal supercell to determine physical binding energies directly from bulk simulations. diva-portal.org This approach has been successfully applied to understand the interactions in co-crystals of 4-hydroxyphenylboronic acid. diva-portal.org Furthermore, studies on the interaction of various substituted benzeneboronic acids with enzymes have shown that the nature and position of the substituents significantly affect the binding mechanism and strength, a principle that would apply to the interaction of this compound with biological targets. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the distinct vibrational modes of a compound. These techniques are essential for structural characterization.

Experimental and Theoretical Vibrational Assignments

To achieve reliable assignments of the observed bands in the FT-IR and FT-Raman spectra, experimental data is typically combined with theoretical calculations. nih.gov DFT calculations are used to compute the harmonic vibrational frequencies and intensities. However, theoretical frequencies are often systematically higher than experimental ones, necessitating the use of scaling factors to improve agreement. nih.gov

A powerful technique for detailed assignment is the calculation of the Total Energy Distribution (TED) using methods like Scaled Quantum Mechanics (SQM). nih.gov TED analysis quantifies the contribution of individual internal coordinates (like stretching, bending, or torsion) to each vibrational mode, allowing for unambiguous assignments. nih.gov For a molecule like this compound, the spectrum would be complex, containing characteristic vibrations for the phenyl ring, the boronic acid group, the ethoxy substituent, and the C-F bond.

Below is an interactive table showing typical experimental and theoretical vibrational assignments for a related compound, 3-fluorophenylboronic acid, which illustrates the type of data obtained from such an analysis. nih.gov

| Mode Description | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | 3271 | 3275 | 3310 |

| C-H Stretch (Aromatic) | 3072 | 3077 | 3085 |

| C=C Stretch (Ring) | 1612 | 1614 | 1615 |

| Asymmetric B(OH)₂ Stretch | 1350 | 1352 | 1348 |

| C-F Stretch | 1285 | 1288 | 1280 |

| C-B Stretch | 1105 | 1107 | 1102 |

| O-H In-plane Bend | 1190 | 1192 | 1195 |

| Ring Breathing | 1010 | 1012 | 1011 |

Influence of Substituents on Vibrational Modes

The identity and position of substituents on the phenyl ring have a profound impact on the vibrational spectra. nih.gov In this compound, the fluoro and ethoxy groups introduce unique vibrational modes and perturb the existing modes of the phenylboronic acid scaffold.

Ethoxy Group: This substituent introduces characteristic C-H stretching vibrations from its ethyl group (typically in the 2850-3000 cm⁻¹ region), C-O stretching vibrations, and various CH₂ and CH₃ bending and rocking modes.

Fluoro Group: The C-F bond gives rise to a strong stretching vibration. Its high electronegativity and mass also influence the frequencies and intensities of the phenyl ring's vibrational modes, particularly the in-plane bending and stretching vibrations. nih.gov

The specific substitution pattern (ortho-fluoro, meta-ethoxy) determines the degree of coupling between the vibrational modes of the substituents and the phenyl ring. This unique pattern of interactions and electronic effects results in a distinct vibrational fingerprint for this compound, allowing it to be distinguished from its isomers and other substituted phenylboronic acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and other nuclei NMR studies provides a comprehensive picture of its atomic arrangement and electronic environment. While detailed spectral data for this specific compound are not extensively published, commercial suppliers confirm its structure using NMR, and analysis can be based on established principles and data from analogous compounds. tcichemicals.com

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the aromatic protons. The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern characteristic of an ethyl group. The aromatic protons on the phenyl ring will appear as multiplets in the typical aromatic region (around 6.5-8.0 ppm), with their specific shifts and coupling patterns influenced by the positions of the ethoxy, fluoro, and boronic acid substituents. The acidic protons of the boronic acid group, B(OH)₂, often appear as a broad singlet, and its visibility can depend on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. ucl.ac.uk The ethoxy group will have two signals in the aliphatic region. The aromatic region will display six distinct signals for the phenyl carbons, as they are all in unique electronic environments due to the substitution pattern. The carbon atom bonded to the boron (C-B) has a characteristic chemical shift, though its signal can sometimes be broadened by the quadrupolar boron nucleus. The positions of the carbons bonded to fluorine and oxygen will be significantly shifted downfield. wisc.edu

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov For this compound, a single resonance is expected. The chemical shift of this fluorine atom provides insight into its electronic environment, influenced by the adjacent ethoxy and boronic acid groups. ucsb.edu Long-range couplings to nearby protons (e.g., ⁴JFH) can often be observed, providing additional structural information. researchgate.net

¹⁷O NMR: ¹⁷O is a quadrupolar nucleus with a very low natural abundance (0.037%), making ¹⁷O NMR challenging and less common than other NMR techniques. ucl.ac.uk For this compound, it could theoretically provide information about the oxygen atoms in the ethoxy and boronic acid groups. However, such studies are rare, especially for complex organic molecules, due to low sensitivity and broad signal widths. Studies on fluorinated phenylboronic acids have sometimes included ¹⁷O spectral data, comparing experimental results with theoretical calculations. nih.gov

Table 1: Predicted NMR Chemical Shift Ranges for this compound The following table outlines the expected chemical shift (δ) ranges for the primary nuclei in this compound, based on typical values for similar functional groups and structures. wisc.edupdx.edu

| Nucleus | Functional Group | Predicted Chemical Shift (δ) in ppm |

| ¹H | -B(OH)₂ | 4.0 - 8.0 (broad, solvent dependent) |

| Aromatic-H | 6.5 - 8.0 | |

| -O-CH₂-CH₃ | 3.8 - 4.2 (quartet) | |

| -O-CH₂-CH₃ | 1.2 - 1.5 (triplet) | |

| ¹³C | C-B | 120 - 140 (may be broad) |

| C-F | 155 - 165 (doublet due to ¹JCF) | |

| C-O | 150 - 160 | |

| Aromatic-C | 110 - 140 | |

| -O-CH₂- | 60 - 70 | |

| -CH₃ | 14 - 16 | |

| ¹⁹F | Aromatic-F | -110 to -130 (relative to CFCl₃) ucsb.educolorado.edu |

Note: This is an interactive table based on generalized data.

Phenylboronic acids are known to exist in equilibrium with various other species in both solid and solution phases. A key equilibrium is the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine (B1236090). acs.org This process is reversible and influenced by factors such as solvent, concentration, and temperature. Product descriptions for this compound often note that it contains varying amounts of its anhydride, confirming that this dehydration equilibrium is relevant for this specific compound. tcichemicals.com

Another important equilibrium is the monomer-dimer association. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. dergipark.org.tr In solution, a dynamic equilibrium between the monomeric and dimeric forms can exist, particularly at higher concentrations. nih.govillinois.edu These equilibria can be studied by NMR spectroscopy, where changes in chemical shifts, signal multiplicity, or the appearance of new signals can be monitored as a function of concentration or temperature.

Molecular Docking and Simulation Studies

Computational methods like molecular docking and simulation are powerful tools for predicting how a molecule might interact with biological systems, guiding further experimental work in areas like drug discovery.

While no specific molecular docking studies for this compound have been published, the phenylboronic acid motif is a well-known pharmacophore that acts as an inhibitor for various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme. nih.gov

Molecular docking simulations could be used to predict the binding affinity and orientation of this compound within the active site of a target protein. For example, studies on other phenylboronic acids have successfully used covalent docking to model their interaction with serine β-lactamases, enzymes responsible for antibiotic resistance. nih.gov Such a study for this compound would involve:

Obtaining the 3D crystal structure of a target receptor.

Preparing the ligand (this compound) structure in silico.

Using docking software to place the ligand into the receptor's binding site and score the potential interactions (e.g., hydrogen bonds, hydrophobic interactions, and the formation of the covalent boron-serine bond). umpr.ac.idsemanticscholar.org

These simulations could reveal key interactions and guide the design of more potent and selective enzyme inhibitors. chemrxiv.org

In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, as well as their potential bioactivity and toxicity. hilarispublisher.comspringernature.com This helps to prioritize compounds for synthesis and experimental testing, saving time and resources. nih.govslideshare.net

For this compound, various computational models (many available as free web tools like SwissADME) could be used to predict key drug-like properties. nih.gov These predictions are based on the molecule's structure and are derived from large datasets of experimentally measured properties.

Table 2: Representative In Silico ADME/Bioactivity Predictions This table shows a hypothetical set of properties that could be predicted for this compound using standard in silico tools.

| Property | Predicted Value/Classification | Significance |

| Physicochemical | ||

| Molecular Weight | 183.97 g/mol | Within typical drug-like range (<500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Indicates good balance of solubility and permeability |

| Water Solubility | Moderately Soluble | Affects absorption and formulation |

| Pharmacokinetics (ADME) | ||

| GI Absorption | High | Predicts good oral bioavailability |

| Blood-Brain Barrier | No | Suggests low potential for CNS side effects |

| CYP450 Inhibition | Inhibitor of 1-2 isoforms | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of 5 | Yes (0 violations) | Passes common filter for drug-likeness |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability |

| Medicinal Chemistry | ||

| PAINS Alert | 0 alerts | No known problematic fragments for high-throughput screening |

| Lead-likeness | Yes | Possesses characteristics suitable for a lead compound |

Note: This is an interactive table with representative data to illustrate the types of properties predicted by in silico tools.

Correlation of Theoretical and Experimental Data

A powerful approach in modern chemical research is to combine experimental measurements with theoretical calculations. For this compound, theoretical data, such as NMR chemical shifts, can be calculated using quantum mechanical methods like Density Functional Theory (DFT). nih.gov

Specifically, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts. nih.gov Studies on related molecules, such as 3-fluorophenylboronic acid, have shown that DFT calculations can produce ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values recorded in solution. nih.gov Similarly, computational methods have been benchmarked for their ability to accurately predict ¹⁹F NMR chemical shifts, which are notoriously difficult to calculate due to fluorine's high electron density. nih.gov

Correlating theoretical predictions with experimental data serves several purposes:

Structure Verification: A strong correlation between the calculated and measured spectra provides high confidence in the assigned molecular structure.

Spectral Assignment: Theoretical calculations can help unambiguously assign complex signals in an experimental spectrum to specific atoms in the molecule. researchgate.net

Understanding Electronic Effects: The calculations provide insight into how substituents electronically influence each other, explaining the observed chemical shifts. mdpi.com

For this compound, one would first obtain high-resolution experimental NMR spectra. Then, its 3D geometry would be optimized using DFT, followed by GIAO calculations to predict the NMR shielding tensors, which are then converted to chemical shifts. A linear regression analysis comparing the experimental and theoretical shifts would quantify the level of agreement, validating both the experimental assignments and the computational model. researchgate.net

Future Research Directions and Emerging Applications

Advanced Catalysis and Organocatalysis with 3-Ethoxy-2-fluorophenylboronic Acid

While specific research detailing the use of this compound as a catalyst is still emerging, the broader class of arylboronic acids is well-established in catalysis. They are known to catalyze a range of organic transformations, including dehydrative condensations to form amides and esters. The presence of the electron-withdrawing fluorine atom and the electron-donating ethoxy group on the phenyl ring of this compound can modulate its Lewis acidity and catalytic activity.

Future research is anticipated to explore the potential of this compound in promoting reactions such as the formation of benzimidazoles and other heterocyclic systems. bldpharm.com Its unique substitution pattern could offer distinct selectivity and reactivity profiles compared to simpler arylboronic acids. bldpharm.com In organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound could be employed to activate substrates through Lewis acid or hydrogen bond interactions, potentially enabling novel stereoselective transformations. bldpharm.com

Rational Design of Next-Generation Materials

The application of boronic acids in materials science is a rapidly growing field, particularly in the development of polymers and organic electronics. Although direct applications of this compound in this area are not yet widely published, its properties make it a promising candidate for the rational design of advanced materials.